Suberenone

Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the isolation, identification, and study of chemical compounds produced by living organisms. Suberenone is classified as a coumarin (B35378), a class of natural products characterized by a benzopyran-2-one structure. Coumarins are widely distributed in the plant kingdom and are known for their diverse biological activities.

This compound has been reported in several plant sources, including Boenninghausenia albiflora, Ruta graveolens (Rue), and Citrus maxima (Pomelo). nih.govresearchgate.netnih.gov The presence of this compound in these plants contributes to their phytochemical profiles. For instance, Ruta graveolens is known to contain various coumarins and alkaloids, which are believed to be responsible for its traditional medicinal uses. researchgate.netnih.gov Citrus maxima also contains a range of coumarins, including this compound, in its stem bark. nih.gov

The isolation of this compound from these natural sources typically involves extraction and purification techniques commonly employed in natural product chemistry. Research in this area focuses on identifying the specific plant parts where this compound is concentrated and optimizing extraction methods to obtain the compound in sufficient quantities for further study.

Significance of this compound as a Chemical Scaffold

A chemical scaffold refers to the core structural framework of a molecule that can be modified and functionalized to create a library of related compounds. This compound, with its coumarin core and the presence of reactive functional groups like the α,β-unsaturated ketone moiety, serves as a valuable scaffold in academic synthesis and medicinal chemistry research.

The inherent structure of this compound allows for various chemical transformations, enabling the synthesis of novel derivatives with potentially altered or enhanced properties. Research has explored modifications of the this compound scaffold to investigate structure-activity relationships (SAR). acs.orgacs.org For example, studies have involved introducing different substituents onto the coumarin ring or modifying the side chain. These modifications can influence the compound's physical properties, chemical reactivity, and interactions with biological targets.

This compound-based scaffolds have been utilized in the synthesis of compounds with potential applications in various fields. Research has explored the incorporation of the this compound core into more complex molecular architectures. beilstein-journals.orgniscpr.res.in For instance, it has been used in the synthesis of novel polycyclic π-conjugated systems, such as dihydropyridazines, pyridazines, and pyrroles, which exhibit interesting photophysical properties. beilstein-journals.org The this compound scaffold has also been incorporated into the synthesis of oxime derivatives, which are being investigated for potential pharmacological activities. niscpr.res.infarmaciajournal.com

Furthermore, the rigidity and structural features of the this compound core have been exploited in studies investigating molecular recognition and self-assembly processes. Research has shown that small changes in the rigidity of scaffolds like this compound can be detected in metal-mediated assembly processes, highlighting its utility in studying precise molecular interactions. rsc.orgrsc.org

The versatility of this compound as a chemical scaffold lies in its accessibility through synthesis and isolation, coupled with the diverse range of reactions that can be performed on its functional groups. This makes it a valuable starting material for academic research aimed at discovering new chemical entities with tailored properties.

Table 1: Selected Natural Sources of this compound

| Species | Family | Part of Plant |

| Boenninghausenia albiflora | Rutaceae | Not specified |

| Ruta graveolens | Rutaceae | Whole plant |

| Citrus maxima | Rutaceae | Stem bark |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem nih.gov |

| Molecular Weight | 244.24 g/mol | PubChem nih.gov |

| CAS Number | 35897-95-1 | PubChem nih.gov |

| Compound Type | Coumarin, Natural Product | PubChem nih.gov |

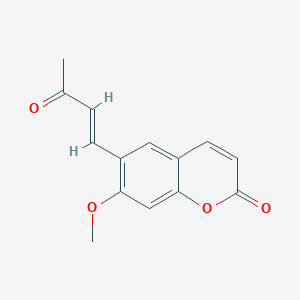

Structure

3D Structure

Properties

CAS No. |

35897-95-1 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one |

InChI |

InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+ |

InChI Key |

GSVYFPMXLIFUDJ-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC |

Canonical SMILES |

CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |

melting_point |

225 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Botanical and Fungal Sources of Suberenone

This compound has been isolated from several species within the plant kingdom. Notably, it is found in the genera Ruta and Citrus, both belonging to the Rutaceae family.

Botanical Sources:

Ruta graveolens (Common Rue): This medicinal herb is a well-documented source of this compound. The compound is present in various parts of the plant.

Ruta montana (Mountain Rue): Phytochemical analyses of this species have also confirmed the presence of this compound gnest.org.

Citrus maxima (Pomelo): The peel of this citrus fruit has been found to contain this compound among other coumarins researchgate.net.

Correa reflexa (Native Fuchsia): While not explicitly stating the presence of this compound, this species from the Rutaceae family is known to produce a variety of coumarins, making it a potential source ala.org.aurbg.vic.gov.auqjure.comgardenexpress.com.aunativeshop.com.au.

Hortia oreadica : This plant, also from the Rutaceae family, is a known producer of various secondary metabolites, including coumarins, suggesting it as a potential source for this compound nih.govfao.orgresearchgate.netnih.gov.

At present, there is no scientific literature reporting the isolation of this compound from fungal sources.

Interactive Data Table: Botanical Sources of this compound

| Genus | Species | Family | Common Name |

| Ruta | graveolens | Rutaceae | Common Rue |

| Ruta | montana | Rutaceae | Mountain Rue |

| Citrus | maxima | Rutaceae | Pomelo |

Isolation Methodologies from Natural Matrices

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation techniques. While specific protocols for this compound are not extensively detailed in every publication, the general methodologies applied to the isolation of coumarins from plant matrices are applicable.

A common approach begins with the extraction of dried and powdered plant material with a solvent of moderate polarity, such as methanol or ethanol. This crude extract is then subjected to further fractionation using liquid-liquid partitioning with solvents of varying polarities, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

The fractions enriched with coumarins are then purified using various chromatographic techniques:

Column Chromatography: This is a fundamental technique used for the initial separation of compounds. Silica gel and Sephadex are common stationary phases.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the separation of various secondary metabolites, including coumarins, from plant extracts like those from Hortia oreadica nih.govfao.org. HSCCC utilizes a two-phase solvent system to partition and separate compounds based on their differential solubility in the two phases.

High-Performance Liquid Chromatography (HPLC): HPLC is often used as a final purification step to obtain highly pure this compound. Reversed-phase columns are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

The structure of the isolated this compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Co-occurrence with Related Meroterpenoids and Coumarins

This compound is often found in conjunction with a variety of other secondary metabolites, particularly other coumarins and, in some cases, alkaloids. The specific profile of co-occurring compounds can vary depending on the plant species and even the specific part of the plant being analyzed.

In Ruta species, this compound has been found alongside a diverse array of other coumarins, including:

Gravelliferone

Isorutarin

Rutacultin

Rutaretin

Bergapten (a furanocoumarin) researchgate.net

Xanthotoxine (a furanocoumarin) researchgate.net

In Citrus maxima, this compound is reported to co-occur with other coumarins such as:

Suberosin

Ulopterol

Umbelliferone researchgate.net

While the term "meroterpenoid" is not consistently used in the reviewed literature in direct conjunction with this compound, it is important to note that many coumarins are biosynthetically derived from the shikimate pathway, which also gives rise to precursors for some terpenoids. The co-occurrence of coumarins and terpenoids is a common feature in plants of the Rutaceae family. For instance, limonoids, which are highly modified terpenoids, are characteristic of this family and have been isolated from Hortia oreadica alongside coumarins researchgate.netnih.gov.

Interactive Data Table: Compounds Co-occurring with this compound

| Co-occurring Compound | Compound Class | Found in Species |

| Gravelliferone | Coumarin (B35378) | Ruta spp. |

| Isorutarin | Coumarin | Ruta spp. |

| Rutacultin | Coumarin | Ruta spp. |

| Rutaretin | Coumarin | Ruta spp. |

| Bergapten | Furanocoumarin | Ruta spp. |

| Xanthotoxine | Furanocoumarin | Ruta spp. |

| Suberosin | Coumarin | Citrus maxima |

| Ulopterol | Coumarin | Citrus maxima |

| Umbelliferone | Coumarin | Citrus maxima |

| Limonoids | Terpenoid | Hortia oreadica |

Biosynthesis and Biogenetic Pathway Elucidation

Polyketide Origin and Biosynthetic Precursors

Suberenone is classified as a polyketide, a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The biosynthesis of polyketides begins with the stepwise condensation of simple carboxylic acid-derived units, in a process that shares mechanistic similarities with fatty acid synthesis. wikipedia.org

The fundamental building blocks for the this compound backbone are derived from primary metabolism. The starter unit is typically Acetyl-CoA, which is extended by several Malonyl-CoA units. Each condensation step, catalyzed by the ketosynthase (KS) domain of a PKS, involves the decarboxylation of the malonyl-CoA extender unit, adding a two-carbon ketoacyl unit to the growing polyketide chain. wikipedia.org For a compound with the complexity of this compound, a specific polyketide chain, folded in a precise conformation, is required before cyclization and modification.

The proposed polyketide precursor for dibenzo-type structures, such as this compound, is a heptaketide chain. This linear C14 precursor is assembled from one molecule of acetyl-CoA and six molecules of malonyl-CoA.

Enzymatic Transformations and Key Biosynthetic Steps

The assembly of the this compound scaffold is orchestrated by a Type I non-reducing polyketide synthase (NR-PKS). Fungal NR-PKSs are large, multifunctional enzymes that contain several catalytic domains organized to perform a sequence of reactions iteratively. nih.gov

Key Enzymatic Domains in this compound Biosynthesis:

| Domain | Abbreviation | Function |

| Starter Unit Acyl-CoA Transferase | SAT | Selects and loads the initial Acetyl-CoA unit onto the PKS. |

| Acyl Carrier Protein | ACP | Covalently tethers the growing polyketide chain via a phosphopantetheine arm. |

| Ketosynthase | KS | Catalyzes the Claisen condensation between the growing chain and the extender unit. |

| Acyltransferase | AT | Selects and loads the Malonyl-CoA extender units onto the ACP domain. |

| Product Template | PT | Controls the conformation of the polyketide chain, dictating subsequent cyclization patterns. |

| Thioesterase/Claisen Cyclase | TE/CLC | Catalyzes the release of the polyketide chain from the ACP domain and performs the crucial intramolecular cyclization reactions. |

The biosynthesis proceeds through the iterative action of these domains. After the heptaketide chain is fully assembled on the PKS, the TE/CLC domain catalyzes its release and a series of intramolecular aldol condensations and cyclizations. This process is critical for forming the characteristic tricyclic dibenzosuberone (B195587) structure. Subsequent tailoring enzymes, likely encoded within the same biosynthetic gene cluster (BGC), would then modify this initial scaffold through oxidations (e.g., via cytochrome P450 monooxygenases) and potentially other reactions to yield the final this compound molecule.

Proposed Biogenetic Pathways to this compound and Derivatives

While the specific biosynthetic gene cluster for this compound has not been fully characterized, a plausible biogenetic pathway can be proposed based on the well-studied biosynthesis of the structurally related fungal metabolite, alternariol. nih.govresearchgate.netnih.gov Alternariol also originates from a heptaketide precursor and features a dibenzo-α-pyrone core, suggesting a conserved mechanism for the formation of the biaryl bond and initial ring systems.

The proposed pathway for this compound is as follows:

Polyketide Chain Formation: A non-reducing PKS assembles a linear heptaketide chain from one acetyl-CoA and six malonyl-CoA units.

First Cyclization and Aromatization: The PKS-bound heptaketide undergoes a primary intramolecular aldol condensation to form the first aromatic ring.

Second Cyclization (Biaryl Formation): A key oxidative C-C bond formation occurs, linking the first ring to another portion of the folded polyketide chain, creating the central biaryl linkage. This step forms the core dibenzo-scaffold.

Lactone/Lactone-like Ring Formation and Release: The TE/CLC domain catalyzes the release of the polyketide intermediate, likely involving the formation of a transient lactone ring, similar to the pathway for alternariol. nih.govbeilstein-journals.org

Post-PKS Tailoring: Following the release from the PKS, the intermediate scaffold undergoes a series of modifications by tailoring enzymes. For this compound, this would critically involve decarboxylation and a series of oxidations to form the seven-membered central ring with its characteristic ketone group. Other modifications, such as hydroxylations or methylations, would yield various this compound derivatives.

This proposed pathway provides a logical framework for understanding how the complex architecture of this compound is assembled from simple metabolic precursors.

Genetic and Transcriptomic Approaches to Biosynthesis

Identifying the genes responsible for this compound production is key to confirming the proposed pathway and enabling metabolic engineering. In fungi, genes for secondary metabolite biosynthesis are typically organized into physically contiguous biosynthetic gene clusters (BGCs). nih.govnih.gov A BGC for this compound would be expected to contain the core NR-PKS gene, as well as genes for tailoring enzymes (e.g., oxidoreductases, dehydrogenases, decarboxylases), transporters, and pathway-specific transcription factors that regulate the cluster's expression.

Expected Genes in the this compound Biosynthetic Gene Cluster:

| Gene Type | Putative Function |

| NR-PKS | Core enzyme responsible for synthesizing the heptaketide backbone. |

| Cytochrome P450 Monooxygenase | Catalyzes oxidative reactions, including the key biaryl coupling and modifications to the central ring. |

| Decarboxylase | Removes a carboxyl group from an intermediate, a necessary step in forming the suberone ring system. |

| Dehydrogenase/Reductase | Modifies the oxidation state of intermediates. |

| MFS Transporter | Exports the final this compound compound out of the fungal cell. |

| Transcription Factor | A regulatory gene (e.g., containing a Zn(II)2Cys6 binuclear cluster domain) that controls the expression of all other genes in the cluster. |

Transcriptomic analysis (RNA-seq) is a powerful tool used to discover BGCs. dtu.dk By comparing the gene expression profiles of a this compound-producing fungus under conditions that induce production versus conditions where it is repressed, researchers can identify a suite of co-regulated genes. dtu.dk The genes within the this compound BGC would show significant upregulation that correlates with the production of the compound. This approach has been successfully used to identify the BGCs for other fungal polyketides and would be the primary method for definitively linking a specific gene cluster to this compound biosynthesis. nih.gov

Chemical Synthesis and Methodological Advancements

Total Synthesis Strategies for Suberenone

While specific details on the total synthesis of the coumarin (B35378) this compound (CID 5321539) are not extensively covered in the provided results, the principles of total synthesis, involving the construction of a complex molecule from simpler precursors, are fundamental to its preparation.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning organic syntheses by working backward from the target molecule to simpler, readily available starting materials. wikipedia.orgpharmacy180.com This involves identifying key disconnections, which are hypothetical bond cleavages that simplify the molecular structure. wikipedia.org For a molecule like this compound or dibenzothis compound (B194781), potential disconnections would likely target the bonds forming the cyclic systems or those connecting key functional groups. The goal is to break down the target into synthons, which are idealized reactive fragments, and then identify commercially available synthetic equivalents for these synthons. wikipedia.org

Enantioselective and Asymmetric Synthesis

Enantioselective and asymmetric synthesis aim to produce a single enantiomer of a chiral compound. While the primary focus of the provided results is on the synthesis of the achiral dibenzothis compound, asymmetric synthesis is a critical aspect for the synthesis of chiral this compound derivatives or related natural products. One study mentions a practical resolution method for obtaining an active enantiomer of a dibenzothis compound-based compound, highlighting the importance of stereocontrol in the synthesis of biologically active molecules. researchgate.netresearchgate.net

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound, particularly those based on the dibenzothis compound scaffold, is well-documented. These modifications are often pursued to explore new chemical space, improve properties, or develop compounds with specific biological activities. juniperpublishers.comrepec.orgjuniperpublishers.com

Scaffold Modification and Functionalization Strategies

Modification and functionalization of the dibenzothis compound scaffold typically involve alterations to the central seven-membered ring or the fused aromatic rings. Strategies include the introduction of new functional groups, modification of existing ones (such as the carbonyl group or the double bond), and the introduction of substituents onto the aromatic rings. juniperpublishers.comjuniperpublishers.com For instance, the carbonyl group of dibenzothis compound can undergo reactions like nucleophilic addition followed by dehydration to form exocyclic double bonds. thieme-connect.com The aromatic rings can be functionalized through methods like nitration followed by reduction. rsc.org

Synthesis of Dibenzothis compound and Related Polycyclic Systems

Dibenzothis compound (10,11-dihydro-5H-dibenzo[a,d] arkat-usa.organnulen-5-one) is a key scaffold for the synthesis of various polycyclic systems. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.govulakbim.gov.tr Several methods exist for its synthesis. One approach involves the catalytic dehydrogenation of dibenzosuberone (B195587), which can be achieved under microwave irradiation. thieme-connect.comarkat-usa.org Another historical route involves the cyclization of 2-phenethyl-benzoyl chloride under Friedel-Crafts acylation conditions to yield dibenzosuberone, followed by further transformations to obtain dibenzothis compound. juniperpublishers.com

The dibenzothis compound scaffold has been utilized in inverse electron-demand Diels-Alder cycloaddition reactions with tetrazines to synthesize novel polycyclic π-conjugated dihydropyridazines, pyridazines, and pyrroles. beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.govulakbim.gov.tr These reactions demonstrate the utility of dibenzothis compound as a dienophile in constructing more complex ring systems. The resulting dihydropyridazines can be further oxidized to pyridazines and then converted to pyrroles through reductive treatment. beilstein-journals.orgbeilstein-journals.orgnih.govnih.govulakbim.gov.tr

The synthesis of substituted dibenzothis compound derivatives, such as 2,8-dimethyldibenzothis compound, has also been reported. arkat-usa.org While catalytic dehydrogenation of the substituted dibenzosuberone proved challenging, an alternative method involving radical bromination and dehydrohalogenation was successfully employed. arkat-usa.org

The dibenzothis compound core has also been incorporated into more complex polycyclic structures, such as stable phosphiranes known as BABAR-Phos, which are synthesized from dibenzothis compound through a sequence involving the formation of an amino(dichloro)phosphane. chimia.ch

Below is a table summarizing some of the synthesis reactions discussed:

| Starting Material(s) | Reagent/Conditions | Product(s) | Key Reaction Type |

| Dibenzosuberone | Catalytic dehydrogenation (e.g., microwave irradiation) thieme-connect.comarkat-usa.org | Dibenzothis compound | Dehydrogenation |

| Dibenzothis compound, s-tetrazines beilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netnih.govulakbim.gov.tr | Inverse electron-demand Diels-Alder cycloaddition | Dihydropyridazines | Cycloaddition |

| Dihydropyridazines (from dibenzothis compound) beilstein-journals.orgbeilstein-journals.orgnih.govnih.govulakbim.gov.tr | Oxidation (e.g., PIFA or NO) beilstein-journals.orgbeilstein-journals.orgnih.govnih.govulakbim.gov.tr | Pyridazines | Oxidation |

| Pyridazines (from dibenzothis compound) beilstein-journals.orgbeilstein-journals.orgnih.govnih.govulakbim.gov.tr | Reductive treatment (e.g., Zn) beilstein-journals.orgbeilstein-journals.orgnih.govnih.govulakbim.gov.tr | Pyrroles | Reduction/Ring Contraction |

| Dibenzothis compound | Nucleophilic addition followed by dehydration thieme-connect.com | Dibenzothis compound derivatives with exocyclic double bonds | Addition/Elimination |

| Dibenzosuberone | Selective dinitration, reduction rsc.org | Dinitro- or diamino-dibenzosuberone derivatives | Nitration, Reduction |

| 3,7-dinitrosuberone | Benzylic radical bromination, dehydrohalogenation, reduction rsc.org | This compound core (in the context of ligand synthesis) | Halogenation, Elimination, Reduction |

| Dibenzothis compound | Sequence involving amino(dichloro)phosphane formation chimia.ch | BABAR-Phos (polycyclic phosphirane) | Multistep synthesis |

| Dibenzosuberone | Friedel-Crafts acylation (via 2-phenethyl-benzoyl chloride) juniperpublishers.com | Dibenzosuberone (precursor to dibenzothis compound) | Cyclization (Friedel-Crafts) |

| 2,8-dimethyldibenzosuberone arkat-usa.org | Radical bromination, dehydrohalogenation | 2,8-dimethyldibenzothis compound | Halogenation, Elimination |

Derivatization for Structure-Activity Relationship (SAR) Studies

Derivatization of this compound is crucial for understanding how structural modifications influence its biological activity through Structure-Activity Relationship (SAR) studies. This involves introducing different functional groups or altering existing ones on the this compound core. For instance, studies on related dibenzothis compound (DBS) analogs have explored modifications to the carbonyl group and the olefinic moiety to synthesize novel compounds for biological evaluation. juniperpublishers.com The synthesis of isoxazole (B147169) analogs containing a dibenzosuberane (B130601) moiety, derived from DBS, has been reported, and these compounds were screened for antiproliferative properties. juniperpublishers.com

Novel Synthetic Transformations Utilizing this compound

This compound, with its distinct carbonyl and olefinic functionalities, serves as a versatile building block in various synthetic transformations. juniperpublishers.com

Reactions at the Carbonyl Group

The carbonyl group in this compound is a key site for nucleophilic addition reactions, a characteristic reactivity of aldehydes and ketones. pdx.educhemistrysteps.com The carbon atom of the carbonyl group carries a partial positive charge due to the electronegativity of oxygen, making it susceptible to attack by nucleophiles. chemistrysteps.compurdue.educhemistrystudent.com Reduction of the carbonyl group is a common transformation, typically achieved using hydride sources such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), leading to the formation of alcohols. purdue.educhemistrystudent.com For example, reduction of a related carbonyl compound has been shown to yield a hydroxyl compound. juniperpublishers.com

Transformations Involving the Olefinic Moiety

The olefinic (double bond) moiety in this compound is another reactive center, capable of undergoing various transformations, including addition reactions. juniperpublishers.com Olefin metathesis, a reaction involving the redistribution of alkene fragments through the scission and regeneration of carbon-carbon double bonds, is a significant transformation in organic chemistry and could potentially be applied to the olefinic part of this compound. libretexts.orgtcichemicals.comwikipedia.org This reaction is often catalyzed by transition metal complexes. libretexts.orgtcichemicals.comwikipedia.org Aziridination and epoxidation reactions of the olefinic functionality in related dibenzothis compound have also been reported. juniperpublishers.comjuniperpublishers.com Aziridination involves the addition of a nitrene equivalent across the double bond, while epoxidation adds an oxygen atom to form an epoxide ring, often using peroxy acids like meta-chloroperbenzoic acid. juniperpublishers.com The addition of difluorocarbene to the olefinic functionality in DBS has also been shown to result in the formation of a fused difluorocyclopropyl ring. juniperpublishers.comjuniperpublishers.com

Cyclization and Ring-Forming Reactions

This compound and its derivatives can be utilized in cyclization and ring-forming reactions to construct more complex molecular architectures. Intramolecular cyclization reactions can lead to the formation of new rings within the this compound structure. For instance, acid-catalyzed cyclization has been employed in the synthesis of certain dibenzothis compound derivatives. researchgate.netlookchem.com Cyclocondensation reactions of a tricyclic 1,2-diketone intermediate, derived from DBS, with diamines, hydrazides, or aldehydes have been used to form pyrazine, 1,2,4-triazine, or imidazole (B134444) rings, respectively. juniperpublishers.comjuniperpublishers.com Furthermore, this compound has served as a starting material for the synthesis of polycyclic phosphiranes through a method involving intramolecular cycloaddition with the C=C double bond. chimia.ch

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Applying these principles to this compound synthesis involves considering aspects such as atom economy, the use of environmentally friendly solvents, and the development of catalytic methods. acs.orgnih.govwiley.com Maximizing atom economy ensures that most atoms of the reactants are incorporated into the final product, minimizing waste. acs.org The use of enzymes or catalytic reagents can also contribute to greener synthesis by reducing the need for stoichiometric reagents and harsh conditions. acs.org While specific detailed research findings on the application of green chemistry principles solely to this compound synthesis were not extensively found in the search results, the general principles are applicable to the development of more sustainable synthetic routes for this compound and its analogs. For example, enzymatic processes are being explored in the synthesis of other compounds to avoid protecting groups and reduce waste. acs.org

Structural Elucidation and Advanced Spectroscopic Analysis

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the structure and stereochemistry of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the types, number, and connectivity of atoms in a molecule, as well as their spatial relationships.

For suberenone, ¹H NMR spectroscopy is crucial for identifying different proton environments within the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) of the proton signals provide insights into the functional groups present and their positions relative to each other. For instance, characteristic signals would be expected for the aromatic protons on the coumarin (B35378) ring, the protons of the methoxy (B1213986) group, and the protons associated with the α,β-unsaturated ketone moiety. Analysis of coupling constants across double bonds can help assign the stereochemistry (E or Z) of the butenone substituent.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the ¹³C signals are indicative of the hybridization state and electronic environment of each carbon atom. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help differentiate between methyl, methylene, methine, and quaternary carbons.

While specific detailed NMR data (chemical shifts, multiplicities, coupling constants) for this compound were not extensively found in the immediate search results, general principles of coumarin NMR analysis are relevant. In the ¹H-NMR spectra of coumarins, characteristic doublets are often observed between 6.1-6.4 ppm and 7.5 ppm, corresponding to specific protons on the pyrone ring. ijmas.in Aromatic methoxy groups typically appear between 4.0-4.2 ppm. ijmas.in

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can help in piecing together the structure.

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar molecules like this compound. nsf.govniscpr.res.inescholarship.orgrsc.org ESI-MS typically produces protonated molecular ions ([M+H]⁺) or other adducts, allowing for the accurate determination of the molecular weight. The molecular formula of this compound, C₁₄H₁₂O₄, can be confirmed by high-resolution mass spectrometry, which provides a precise mass measurement. nih.gov

Fragmentation patterns observed in MS/MS (tandem mass spectrometry) experiments provide structural details. When the molecular ion fragments, it breaks into smaller, characteristic ions. The masses of these fragment ions can be correlated to specific substructures within the molecule. For coumarins, common fragmentation pathways include the loss of carbon monoxide (CO) from the pyrone ring. ijmas.in For this compound, the loss of the methoxy group (31 mass units) has been reported, leading to a stable benzopyrylium ion. ijmas.in

Table 1: Expected Mass Spectrometry Data for this compound

| Ion Type | m/z (calculated for C₁₄H₁₂O₄) | Potential Fragmentation (Examples) |

| Molecular Ion (M) | 244.074 | |

| [M+H]⁺ | 245.081 | |

| [M-CH₃]⁺ | 229.058 | Loss of methyl from methoxy group |

| [M-OCH₃]⁺ | 213.048 | Loss of methoxy group ijmas.in |

| [M-CO]⁺ | 216.079 | Loss of carbon monoxide ijmas.in |

Note: Calculated m/z values are based on the monoisotopic mass of C₁₄H₁₂O₄.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption or scattering of infrared light. Different functional groups vibrate at characteristic frequencies, resulting in unique spectral bands.

For this compound, IR spectroscopy would reveal characteristic absorption bands for the carbonyl groups (lactone in the coumarin core and the ketone in the butenone side chain), carbon-carbon double bonds, and C-O stretches from the methoxy and ester functionalities. niscpr.res.inpsu.edu For coumarins in general, the carbonyl absorption commonly occurs between 1660-1640 cm⁻¹. ijmas.in

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. UV-Vis spectra show absorption bands that correspond to the energy required to excite electrons from lower to higher energy levels, typically involving π to π* or n to π* transitions in conjugated systems and functional groups. technologynetworks.comlibretexts.org

This compound, with its conjugated system involving the coumarin core and the α,β-unsaturated ketone, is expected to exhibit characteristic absorption bands in the UV-Vis region. spectrabase.comresearchgate.net These absorptions are related to the extent of conjugation and the presence of chromophores (light-absorbing groups) within the molecule. UV-Vis spectroscopy can be used qualitatively to identify the presence of such systems and quantitatively to determine the concentration of the compound in solution based on the Beer-Lambert Law. technologynetworks.comlibretexts.org

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy Type | Expected Information | Relevant Functional Groups/Structural Features |

| IR | Characteristic vibrational frequencies | C=O (lactone, ketone), C=C, C-O, aromatic rings |

| UV-Vis | Electronic transitions, λmax | Conjugated system (coumarin, enone) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While direct reports of X-ray crystallographic studies specifically on this compound were not found in the search results, the technique is widely applied to coumarins and other organic compounds to confirm structures determined by other spectroscopic methods and to resolve stereochemistry. nsf.govrsc.orgrsc.orgnih.gov Growing high-quality single crystals of this compound would be a prerequisite for conducting an X-ray diffraction experiment. Analysis of the diffraction pattern would yield an electron density map from which the atomic coordinates and thus the complete 3D structure, including the stereochemistry of any chiral centers or the geometry of double bonds in the solid state, could be determined.

Chemical Reactivity and Mechanistic Studies

Oxidation and Reduction Pathways

The oxidation and reduction of suberenone and its derivatives target both the carbonyl group and the olefinic double bond within the seven-membered ring. These transformations are fundamental for the synthesis of a wide array of analogues. An oxidation reaction is characterized by a decrease in carbon-hydrogen bonds or an increase in carbon-heteroatom bonds, while a reduction involves an increase in C-H bonds or a decrease in C-O bonds. libretexts.orgmasterorganicchemistry.com

Key reduction pathways often involve the use of complex metal hydrides. For instance, the reduction of the carbonyl group in dibenzothis compound (B194781) (DBS) can be accomplished using lithium aluminum hydride (LAH) in the presence of aluminum chloride (AlCl₃). juniperpublishers.comjuniperpublishers.com Following the carbonyl reduction, the double bond can be addressed through hydroboration-oxidation, which typically results in the formation of a secondary alcohol. juniperpublishers.comjuniperpublishers.com

Oxidation pathways are equally important for functionalizing the this compound core. The secondary alcohol obtained from the reduction sequence can be further oxidized. juniperpublishers.comjuniperpublishers.com A notable example involves oxidation mediated by selenium dioxide (SeO₂) to yield a crucial 1,2-diketone intermediate, which serves as a precursor for constructing various heterocyclic systems. juniperpublishers.comjuniperpublishers.com Additionally, the oxidation of appended functional groups, such as the conversion of dihydropyridazine-appended dibenzosuberenones to pyridazines, can be achieved using reagents like (diacetoxyiodo)benzene (B116549) (PIFA) or nitric oxide (NO). beilstein-journals.org

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Carbonyl Reduction | Dibenzothis compound (DBS) | LAH, AlCl₃ | 5H-dibenzo[a,d]cyclohepten-5-ol derivative | juniperpublishers.com, juniperpublishers.com |

| Double Bond Reduction/Oxidation | 5H-dibenzo[a,d]cycloheptene derivative | 1. BH₃, 2. H₂O₂, NaOH | Secondary alcohol | juniperpublishers.com, juniperpublishers.com |

| Alcohol Oxidation | Secondary alcohol derivative of DBS | PCC or other standard oxidants | Ketone derivative | juniperpublishers.com, juniperpublishers.com |

| Benzylic Oxidation | Oxidized DBS intermediate | SeO₂ | 1,2-Diketone intermediate | juniperpublishers.com, juniperpublishers.com |

| Oxidation of Appended Heterocycle | Dihydropyridazine-appended DBS | PIFA or NO | Pyridazine-appended DBS | beilstein-journals.org |

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dually characterized by its interactions with both nucleophiles and electrophiles. byjus.commasterorganicchemistry.com The carbonyl group is the primary site for this dual reactivity. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. youtube.com Conversely, the carbonyl oxygen possesses lone pairs of electrons and is nucleophilic, allowing it to react with electrophiles, such as protons in acidic media. youtube.com

A key example of nucleophilic attack at the carbonyl carbon is the condensation reaction of dibenzothis compound with ammonia (B1221849) (NH₃) in the presence of titanium tetrachloride (TiCl₄) to form a stable ketimine. juniperpublishers.comjuniperpublishers.com This ketimine can be deprotonated to generate an anion that subsequently reacts with electrophiles like aryldisulfides. juniperpublishers.comjuniperpublishers.com

The double bond in the this compound ring system can also exhibit electrophilic character, particularly in cycloaddition reactions. This compound can act as the dienophile in inverse electron-demand Diels-Alder reactions with electron-deficient dienes such as tetrazines. beilstein-journals.org The efficiency of these reactions is highly dependent on the substituents on the tetrazine, with electron-withdrawing groups enhancing reactivity. beilstein-journals.org This cycloaddition is followed by the elimination of dinitrogen and a 1,3-prototropic shift to yield novel polycyclic dihydropyridazine (B8628806) dyes. beilstein-journals.org

| Reaction Type | This compound Role | Reactant | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Condensation | Electrophile (at C=O) | Ammonia (NH₃) | TiCl₄ | Ketimine | juniperpublishers.com, juniperpublishers.com |

| Inverse Electron-Demand Diels-Alder | Dienophile | Substituted Tetrazines | Heat | Dihydropyridazine adduct | beilstein-journals.org |

Rearrangement Reactions and Their Mechanistic Basis

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. mvpsvktcollege.ac.in Such reactions are often initiated by the formation of an unstable intermediate, like a carbocation, which rearranges to a more stable species. masterorganicchemistry.com While extensive studies on specific named rearrangement reactions of the parent this compound are not widely reported, synthetic routes to its derivatives have featured rearrangement steps.

A notable example is an acid-induced phenonium ion shift observed during the synthesis of a non-natural, disubstituted dibenzothis compound analogue. juniperpublishers.com In this multi-step synthesis, a bromonium-induced cascade sequence is followed by this acid-induced rearrangement to assemble the final seven-membered ring structure. juniperpublishers.com

The propensity for rearrangement is rooted in the stability of carbocations, which generally follows the order of tertiary > secondary > primary. masterorganicchemistry.com In the context of this compound chemistry, reactions proceeding through carbocation intermediates, for example, during Sₙ1-type reactions or certain electrophilic additions, could potentially undergo Wagner-Meerwein shifts. masterorganicchemistry.com A juniperpublishers.comjuniperpublishers.com-hydride or alkyl shift from an adjacent carbon to a carbocation center can lead to a more stable carbocation, ultimately yielding a rearranged product. masterorganicchemistry.com The mechanistic basis for these shifts is the favorable energetics of forming a more stabilized carbocationic intermediate before the final product is formed. mvpsvktcollege.ac.inmasterorganicchemistry.com

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the synthesis and transformation of this compound derivatives, enabling efficient and selective reactions. nih.govgithub.io Both transition metal catalysis and Lewis acid catalysis have been employed to modify the this compound scaffold.

Catalytic hydrogenation is a fundamental transformation used to reduce the double bond in the this compound framework, as seen in the synthesis of certain disubstituted analogues. juniperpublishers.comjuniperpublishers.com Transition metal-catalyzed cross-coupling reactions are also pivotal. For instance, cyclization to form a disubstituted dibenzothis compound analogue has been achieved under Stille coupling conditions, which typically involves a palladium catalyst. juniperpublishers.comjuniperpublishers.com

More advanced catalytic methods have been used to build complex architectures from this compound. A rhodium catalyst, [RhCl(PPh₃)₂], has been utilized for the C−H activation-annulation and Diels–Alder reactions of a this compound derivative with alkynes to create π-expanded pyracylenes. researchgate.net

Furthermore, this compound-derived ligands participate in metal-mediated self-assembly. In the presence of iron(II) ions, dianiline ligands derived from this compound can self-assemble into complex, cage-like structures. rsc.orgrsc.org This process demonstrates a high degree of fidelity, where small changes in the ligand's core rigidity allow for the selective formation of specific cage complexes from a mixture of components. rsc.orgrsc.org This narcissistic self-sorting is a form of supramolecular catalysis where the metal ion templates the formation of a thermodynamically favored assembly. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and conformational landscape of molecules. These calculations can determine properties such as molecular orbitals (e.g., HOMO and LUMO), charge distribution, and spectroscopic parameters. researchgate.netorganic-electronics-hd.de The electronic structure is fundamental to understanding a molecule's reactivity and interactions. Conformational analysis, which studies the various spatial arrangements of a molecule that can be interconverted by rotation around single bonds, is also accessible through quantum chemical methods. By calculating the energies of different conformers, the most stable structures can be identified. Studies on related compounds, such as a suberenone-pyracylene hybrid, have utilized DFT and time-dependent DFT (TD-DFT) to investigate electronic structure, including the HOMO-LUMO gap, and assess aromaticity based on criteria like HOMA values and bond lengths. researchgate.net Such approaches are directly applicable to this compound to understand its intrinsic electronic properties and preferred three-dimensional arrangements.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

DFT is widely used to study chemical reactivity and reaction mechanisms by calculating activation energies, transition states, and reaction pathways. researchgate.netorganic-electronics-hd.de Analysis of the electronic structure obtained from DFT, such as frontier molecular orbitals and electrostatic potential maps, can provide initial insights into a molecule's potential reaction sites and types of reactions it might undergo. While specific detailed reaction mechanisms of this compound studied by DFT were not found in the provided search results, the application of DFT to analyze the electronic properties of a this compound-pyracylene hybrid demonstrates the relevance of this method for understanding the electronic factors that govern reactivity in this compound-related structures. researchgate.net This suggests that DFT could be employed to explore potential reactions of this compound, such as additions, substitutions, or cyclizations, by studying the energetics and transition states involved.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. lbl.govnih.gov By solving Newton's laws of motion for each atom, MD simulations can provide insights into the dynamic behavior of molecules, explore their conformational landscapes, and study their interactions with other molecules or environments, such as solvents or biological membranes. unc.edumdpi.comudea.edu.co This method is particularly useful for understanding the flexibility of a molecule and how its conformation might change upon binding to a target or in different environments. While the search results did not yield specific MD simulation studies focused on this compound, MD is a standard technique in computational chemistry and could be applied to investigate the conformational flexibility of this compound in various conditions and its dynamic interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity or other properties. nih.govjbclinpharm.orgoptibrium.comnih.gov QSAR models utilize molecular descriptors, which are numerical representations of chemical structure, to develop mathematical relationships that can predict the activity or property of new, untested compounds. This is a valuable tool in molecular design and optimization. Although no specific QSAR studies involving this compound were found in the provided search results, QSAR has been applied to other chromone (B188151) derivatives to study their biological activities, such as MAO inhibition. nih.gov This indicates that QSAR modeling could potentially be applied to this compound and its analogs to predict various properties or activities based on their structural features.

Molecular Mechanisms and Biological Target Interactions

Studies on Enzyme Inhibition Mechanisms

Enzyme inhibition studies aim to understand how a compound affects the catalytic activity of enzymes. This involves determining the type of inhibition and the kinetics of the interaction. omicsonline.org

Cholinesterase Inhibition

Cholinesterases are a family of enzymes that hydrolyze choline (B1196258) esters, such as the neurotransmitter acetylcholine. upol.cznih.gov Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary members, playing key roles in terminating cholinergic neurotransmission. upol.cznih.gov Inhibition of these enzymes can lead to increased levels and duration of action of acetylcholine. wikipedia.org

Studies have indicated that certain natural compounds, including those structurally related to coumarins, can inhibit cholinesterases by binding to their active sites. mdpi.com While the provided search results mention cholinesterase inhibition in the context of other compounds found in Isatis costata and Ruta graveolens, a direct study specifically detailing the cholinesterase inhibition mechanism or kinetics of suberenone itself was not prominently found within the search results. clockss.orgresearchgate.netnih.gov However, given that this compound is found in Ruta graveolens, which is being investigated for various biological activities including potential effects on neurodegenerative diseases where cholinesterase inhibition is a therapeutic strategy, further research into this compound's specific activity on these enzymes may be warranted. mdpi.comresearchgate.netnih.gov

Other Enzyme Targets and Inhibition Kinetics

Beyond cholinesterases, this compound and related compounds have been explored for their effects on other enzymes. Dibenzothis compound (B194781) derivatives, for instance, have been associated with enzyme inhibition activity. beilstein-journals.org However, specific details regarding other enzyme targets and the inhibition kinetics of this compound were not extensively available in the provided search results. Research on natural products often explores a wide range of enzyme targets, including those involved in oxidative stress and inflammation, which aligns with some of the reported general properties of compounds found in the plants where this compound is present. researchgate.netnih.gov

Receptor Binding and Modulation of Cellular Pathways (Preclinical In Vitro Focus)

Preclinical in vitro studies are crucial for understanding how compounds interact with cellular receptors and modulate downstream signaling pathways before moving to in vivo models. nih.gov

GABA Transporter Interactions and Ligand Binding

Gamma-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft. acs.orgacs.org Modulating the activity of GATs, particularly GAT1 and GAT4, is considered a potential therapeutic strategy for conditions involving imbalances in inhibitory neurotransmission. acs.orgacs.org

While the search results discuss GABA transporters and the binding of various ligands to them, including functionalized amino acids and guvacine (B1672442) derivatives, a direct link or study specifically investigating this compound's interaction with GABA transporters or its ligand binding properties to these targets was not established in the provided snippets. acs.orgacs.orgnih.gov Research in this area often involves radioligand binding assays and uptake inhibition studies to determine affinity and potency. acs.orgacs.org

Toll-Like Receptor Interactions

Toll-Like Receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and initiate inflammatory responses. nih.gov Modulation of TLR activity can have significant therapeutic implications for infectious and inflammatory diseases. nih.gov

Molecular docking studies have suggested that this compound may exhibit binding affinity towards Toll-Like Receptor 7 (TLR7). ijrti.org In an in silico analysis of phytochemical constituents from Citrus maxima, this compound was among the compounds that showed predicted maximum potency and binding affinity towards TLR7. ijrti.org This suggests a potential interaction that could influence immune signaling pathways mediated by TLR7.

Human Carbonyl Reductase Receptor Binding

Human Carbonyl Reductase 1 (CBR1) is an NADPH-dependent enzyme involved in the metabolism of various carbonyl compounds, including some drugs and prostaglandins. uniprot.orgrcsb.org It is a member of the short-chain dehydrogenase/reductase superfamily and has a broad substrate specificity. uniprot.orgrcsb.org CBR1 also possesses a glutathione (B108866) binding site that can influence its affinity for certain substrates. rcsb.org

In silico studies, specifically molecular docking analysis of compounds from Citrus maxima, have indicated that this compound showed binding affinity towards the protein Human Carbonyl Reducer receptor. ijrti.org This finding suggests a potential interaction with CBR1, which could impact the metabolism of endogenous or exogenous carbonyl compounds. The crystal structure of human CBR1 in complex with NADP has been studied, providing insights into its active site and potential binding interactions. rcsb.orgmolsoft.com

Cyclin Dependent Kinase Interactions

Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that play pivotal roles in regulating the cell cycle, transcription, and other cellular processes. nih.govresearchgate.net Inhibition of CDKs has become a significant strategy in the development of therapeutic agents, particularly in oncology, to control aberrant cell proliferation. nih.gov

While direct, extensive studies detailing this compound's specific binding affinities and inhibitory effects on a wide panel of individual CDKs are limited in the provided search results, some studies on plant extracts containing this compound offer indirect evidence or highlight the potential for coumarins to interact with CDKs. For instance, a study evaluating constituents from Citrus maxima for potential anticancer activity through in silico analysis identified coumarins, including compounds like cosmossin, naringin, and hesperidin, as showing good binding affinity towards Cyclin Dependent Kinase proteins. ijrti.org Although this compound itself was mentioned in the context of binding to Toll-like receptor 7 in the same study, the finding regarding other coumarins from the same source suggests that the coumarin (B35378) scaffold, to which this compound belongs, possesses structural features that can facilitate interactions with CDKs. ijrti.org

Further research is needed to specifically determine this compound's direct inhibitory activity and binding characteristics with specific CDK isoforms and to understand the functional consequences of such interactions on cell cycle progression and transcriptional regulation.

Protein-Ligand Interaction Dynamics and Molecular Recognition Studies

Understanding the dynamics and molecular recognition between a protein and a ligand is crucial for elucidating the mechanism of action and predicting biological effects. mdpi.commdpi.com These studies often involve techniques like molecular docking, molecular dynamics simulations, and various biophysical methods to characterize binding events, affinity, and the conformational changes that occur upon binding. mdpi.commdpi.comnih.govnih.gov

Research involving this compound in protein-ligand interaction studies is primarily found in the context of identifying potential binding partners through computational methods. As mentioned earlier, an in silico study predicted this compound to have binding affinity towards Toll-like receptor 7. ijrti.org This suggests that this compound possesses the structural characteristics to engage in specific interactions with protein targets.

The rigidity or flexibility of a ligand can influence its ability to bind to protein targets and form stable complexes. escholarship.org The coumarin structure of this compound provides a relatively rigid core, with potential for rotation or flexibility in the side chain. This structural characteristic would influence its interaction dynamics with the binding sites of target proteins.

Comprehensive molecular recognition studies involving this compound would typically involve:

Determining binding constants (e.g., Kd) to quantify the affinity of this compound for its target proteins. mdpi.com

Mapping the specific residues involved in the interaction through techniques like site-directed mutagenesis or structural analysis of protein-ligand complexes (e.g., X-ray crystallography or cryo-EM), although such detailed structural data for this compound-protein complexes are not present in the search results.

Investigating the kinetics of binding, including association and dissociation rates. mdpi.com

Utilizing computational methods like molecular dynamics simulations to observe the dynamic behavior of this compound within the binding site over time and assess the stability of the complex. mdpi.com

The available information suggests the potential for this compound to engage in specific protein interactions, but detailed dynamic and molecular recognition studies specifically focused on this compound and its targets, particularly CDKs, are needed for a complete understanding.

Suberenone in Chemical Biology and Medicinal Chemistry Research

Role as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study biological systems by interacting with a specific protein or pathway. nih.govrsc.org Ideally, a chemical probe possesses high affinity for its intended target and at least a tenfold selectivity against related targets. nih.gov Such probes are instrumental in elucidating the roles of proteins in cellular processes and for validating new drug targets. uci.eduescholarship.org

Currently, there is a lack of specific studies in the available scientific literature that detail the use of Suberenone as a chemical probe. The investigation of natural products for such purposes is a common strategy in chemical biology; however, research into the specific biological targets and selectivity of this compound is not yet documented. The development of chemical probes often involves extensive research to characterize their mechanism of action and ensure they can be used to generate reliable biological insights. nih.gov

Development of this compound-Based Scaffolds for Target Identification

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. nih.gov The development of new drugs often involves modifying existing scaffolds from natural products or synthetic compounds to improve their therapeutic properties. mdpi.com This process can lead to the identification of new biological targets and the development of novel therapeutics. nih.gov

While the broader class of benzosuberones, which share a core structural similarity with this compound, has been investigated for a range of therapeutic activities including anti-inflammatory and anti-tumor effects, specific research into this compound-based scaffolds for target identification is not currently available in the scientific literature. nih.gov The development of compound libraries based on "privileged scaffolds"—structures that can bind to multiple biological targets—is a key strategy in drug discovery. mdpi.comnih.gov However, this compound has not yet been established as such a scaffold.

Integration into Natural Product Screening Libraries for Mechanistic Studies

Natural product libraries are collections of purified compounds isolated from natural sources, such as plants, fungi, and bacteria. ac-discovery.comnih.gov These libraries are valuable resources for high-throughput screening (HTS) to identify new bioactive molecules. nih.govselleckchem.com Integrating natural products into screening libraries allows researchers to explore a vast chemical diversity that is often not present in synthetic compound collections. sapphirebioscience.com

While this compound may be a component of some natural product libraries due to its origin, there are no specific published studies detailing its inclusion in screening campaigns or any subsequent mechanistic studies to determine its mode of action. Mechanistic studies are crucial for understanding how a bioactive compound exerts its effects at a molecular level. nih.gov

Synthetic Biology Approaches for Enhanced Production or Diversification

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. youtube.com In the context of natural products, synthetic biology approaches can be used to engineer microorganisms to produce valuable compounds, such as terpenoids, in a more sustainable and efficient manner compared to their extraction from natural sources. nih.govtwistbioscience.com These techniques can also be used to create novel derivatives of natural products with improved properties. frontiersin.org

Terpenoids, a large class of natural products, are often produced using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. nih.gov While these approaches have been successfully applied to many terpenoids, there is no specific research available on the application of synthetic biology for the production or diversification of this compound. The development of such a process would require the identification and transfer of the relevant biosynthetic genes into a suitable microbial host. frontiersin.org

Future Research Directions and Perspectives

Exploration of Undiscovered Biosynthetic Pathways

The complete biosynthetic pathway of suberenone remains an area of active investigation. While it is understood to originate from the terpenoid pathway, the precise enzymatic steps leading to its unique chemical structure are not fully elucidated. Future research is anticipated to concentrate on the identification and characterization of the specific enzymes, such as cytochrome P450s and terpene synthases, that are involved in the intricate cyclization and oxidation reactions that form the this compound core. A thorough understanding of these biosynthetic routes could enable the biotechnological production of this compound and its analogs.

Development of Advanced Synthetic Methodologies for Complex Analogs

The chemical synthesis of this compound and its derivatives presents ongoing challenges and opportunities for methodological innovation. juniperpublishers.com While various synthetic strategies have been reported, the development of more efficient and stereoselective approaches is a key focus for future research. juniperpublishers.com A review of dibenzothis compound (B194781) chemistry highlights the multi-step syntheses that have been developed to create these tricyclic frameworks. juniperpublishers.comjuniperpublishers.com For instance, the synthesis of dibenzosuberone (B195587) was first reported by Triebs and co-workers. juniperpublishers.com More recent efforts have focused on creating substituted analogs with specific biological activities. juniperpublishers.comjuniperpublishers.com

In-depth Mechanistic Studies of Molecular Interactions

A detailed understanding of the molecular mechanisms underlying this compound's biological effects is still emerging. While it has been shown to interact with various cellular components, the specific molecular targets and the downstream signaling pathways that are modulated by these interactions require further in-depth investigation. mdpi.com Future mechanistic studies are expected to employ a combination of biophysical techniques, such as surface plasmon resonance and isothermal titration calorimetry, along with computational modeling. mdpi.com These approaches will be crucial for identifying and characterizing the direct binding partners of this compound and for elucidating the functional consequences of these molecular interactions.

Design of Next-Generation Chemical Probes Based on this compound Scaffold

The unique structural features of the this compound scaffold make it an attractive template for the design of novel chemical probes. nih.gov These probes can be valuable tools for studying a wide range of biological processes. Future research in this direction will likely focus on the synthesis of this compound-based probes that are functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags. nih.gov Such modifications enable the visualization of the subcellular localization of the probe and the identification of its cellular binding partners through techniques like affinity purification and mass spectrometry. The development of these next-generation chemical probes will be instrumental in unraveling the complex biology of this compound and its potential therapeutic applications. nih.gov The design of a selective chemical probe for class I PDZ domains, for example, has demonstrated the utility of scaffolds that can covalently label specific protein residues. emory.edu

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for initial efficacy testing of Suberenone?

- Methodological Answer : Begin with in vitro assays (e.g., cell-based viability or target-binding assays) to establish baseline efficacy and mechanism. Transition to in vivo models (e.g., rodent disease models) for pharmacokinetic and pharmacodynamic validation. Ensure models align with the pathophysiology this compound targets (e.g., renal or cardiovascular systems). Use standardized protocols for reproducibility, and include positive/negative controls to validate assay sensitivity .

Q. How can researchers determine the optimal dosage range for this compound in preclinical studies?

- Methodological Answer : Conduct dose-response studies using logarithmic dosing increments to identify the EC50/ED50. Incorporate pharmacokinetic profiling (e.g., plasma concentration-time curves, bioavailability) to correlate dosing with therapeutic effects. Use statistical models like nonlinear regression to analyze dose-efficacy relationships. Cross-validate findings with toxicity assays to establish a therapeutic index .

Q. What are the key considerations for designing a robust control group when studying this compound’s therapeutic effects?

- Methodological Answer : Employ randomized, blinded designs to minimize bias. Use vehicle controls (for in vivo studies) and untreated or sham-treated cohorts. Include comparator compounds with known efficacy in the same pathway. Ensure sample sizes are statistically powered to detect clinically relevant effect sizes, calculated using tools like G*Power .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s mechanism of action?

- Methodological Answer : Perform comparative meta-analyses to identify confounding variables (e.g., metabolic differences, tissue-specific expression). Use mechanistic studies (e.g., CRISPR knockouts, RNA sequencing) to validate target engagement across models. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in drug distribution or metabolism .

Q. What methodologies are effective for integrating multi-omics data to study this compound’s systemic effects?

- Methodological Answer : Apply systems biology approaches, combining transcriptomics, proteomics, and metabolomics datasets. Use bioinformatics pipelines (e.g., weighted gene co-expression network analysis) to identify pathways modulated by this compound. Validate findings with functional assays (e.g., siRNA knockdowns) and orthogonal techniques like immunohistochemistry .

Q. How should researchers design longitudinal studies to assess this compound’s long-term efficacy and safety?

- Methodological Answer : Implement staggered enrollment and periodic follow-ups to capture temporal effects. Use surrogate endpoints (e.g., biomarker levels) for early efficacy signals. Apply survival analysis methods (e.g., Kaplan-Meier curves, Cox proportional hazards models) to evaluate long-term outcomes. Include interim analyses to adjust for attrition or emerging safety signals .

Q. What strategies can address heterogeneity in patient-derived data when studying this compound’s clinical applicability?

- Methodological Answer : Stratify cohorts by biomarkers (e.g., genetic polymorphisms, disease severity) to isolate subpopulations. Use mixed-effects models to account for inter-individual variability. Validate findings in independent cohorts or through cross-study replication. Collaborate with biobanks to access diverse datasets .

Methodological Frameworks for Research Design

- PICO/FINER Criteria : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research viability .

- Data Contradiction Analysis : Triangulate conflicting results using orthogonal assays, sensitivity analyses, and Bayesian statistics to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.